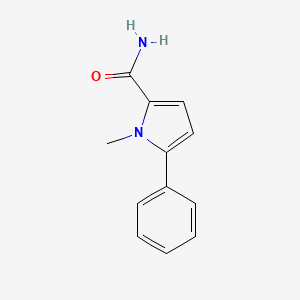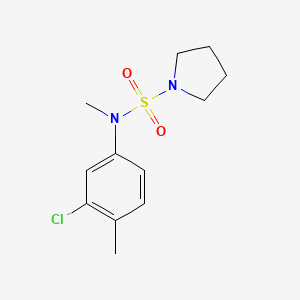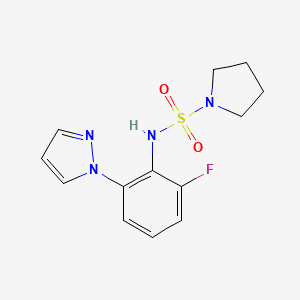![molecular formula C12H12F3NO B7592245 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxamide](/img/structure/B7592245.png)
1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxamide, also known as CPP-115, is a compound that has been extensively studied for its potential therapeutic use in treating various neurological disorders. This compound belongs to the class of drugs known as GABA aminotransferase inhibitors, which are known to enhance the levels of gamma-aminobutyric acid (GABA) in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating brain activity and is involved in various physiological processes.
Mecanismo De Acción
1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxamide can increase the levels of GABA in the brain, leading to a reduction in neuronal activity and an overall calming effect.
Biochemical and Physiological Effects:
1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxamide has been shown to have a number of biochemical and physiological effects in animal models. Studies have demonstrated that the compound can increase the levels of GABA in the brain, reduce seizure activity, and decrease drug-seeking behavior. Additionally, 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxamide has been shown to have anxiolytic effects, reducing anxiety symptoms in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxamide is that it has a well-understood mechanism of action and has been extensively studied in animal models. This makes it a useful tool for researchers studying the role of GABA in various neurological disorders. However, one limitation of 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxamide is that it has low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxamide. One area of interest is the development of more potent and selective GABA aminotransferase inhibitors that could have improved therapeutic efficacy. Additionally, there is interest in studying the effects of 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxamide in human subjects to determine its potential as a therapeutic agent for various neurological disorders. Finally, there is interest in exploring the potential use of 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxamide as a tool to study the role of GABA in various physiological processes.
Métodos De Síntesis
The synthesis of 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxamide involves the reaction of 3-(trifluoromethyl)benzaldehyde with cyclobutanecarboxylic acid in the presence of a catalyst such as triethylamine. The resulting product is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with ammonia to obtain 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxamide in its free base form.
Aplicaciones Científicas De Investigación
1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxamide has been extensively studied for its potential therapeutic use in treating various neurological disorders such as epilepsy, addiction, and anxiety disorders. The compound has been shown to enhance the levels of GABA in the brain, which can help reduce seizure activity and anxiety symptoms. Additionally, 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxamide has been shown to reduce drug-seeking behavior in animal models of addiction, making it a potential candidate for the treatment of substance abuse disorders.
Propiedades
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]cyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO/c13-12(14,15)9-4-1-3-8(7-9)11(10(16)17)5-2-6-11/h1,3-4,7H,2,5-6H2,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXYWUCPPPWCPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC(=CC=C2)C(F)(F)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


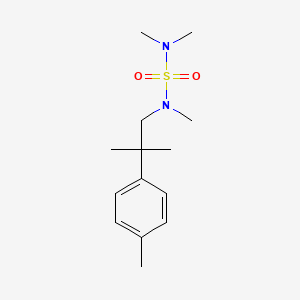
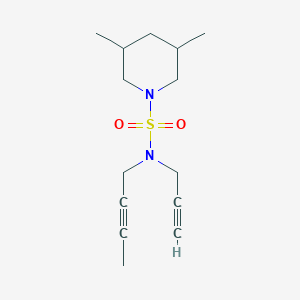
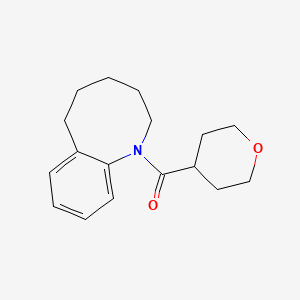
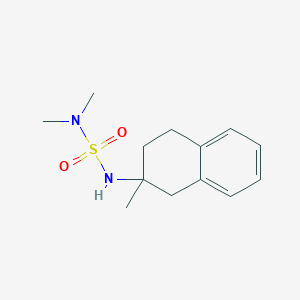
![N-[1-(4-methylphenyl)-2-oxopiperidin-3-yl]-3-pyridin-2-ylpropanamide](/img/structure/B7592200.png)
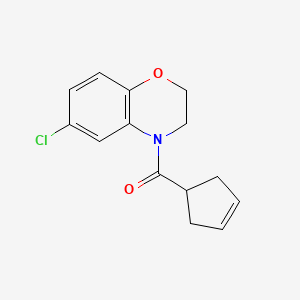
![Methyl 2-[cycloheptanecarbonyl(cyclopropyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B7592214.png)
![1-[2-(Dimethylsulfamoylamino)cyclopentyl]-4-fluorobenzene](/img/structure/B7592227.png)
![N-[3-(4-methoxyphenyl)butyl]ethanesulfonamide](/img/structure/B7592234.png)
